2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, a 4-methylphenyl substituent at the 7-position, and a methyl group at the 3-position of the pyrimidine ring. Thienopyrimidine derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties .
This compound’s structural complexity arises from its substituent arrangement, which influences its electronic, steric, and pharmacokinetic properties. Its molecular formula is estimated as C₂₄H₂₂N₃O₂S₂ (based on analogs in ), with a molecular weight of ~460 g/mol.
Properties
IUPAC Name |
2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-4-8-16(9-5-14)18-12-29-21-20(18)25-23(26(3)22(21)28)30-13-19(27)24-17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLQLHZRJLOWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding. The presence of the thieno[3,2-d]pyrimidin-2-yl and sulfanyl groups in the compound suggest potential interactions with nucleophilic residues in proteins.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to predict the biochemical pathways it may affect. Given its complex structure, it is likely that it could interact with multiple pathways, potentially leading to a variety of downstream effects.
Pharmacokinetics
Its molecular weight (477.64 g/mol) suggests it may have good oral bioavailability, but this would need to be confirmed experimentally.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to interact with multiple targets, it could have a range of effects at the cellular level.
Biological Activity
The compound 2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with methyl and phenyl groups, which is critical for its biological activity. The presence of a sulfanyl group enhances its interaction with biological targets.
In Vitro Studies
Recent studies have assessed the antitumor activity of thienopyrimidine derivatives, including the compound . The EGFR tyrosine kinase inhibitory activity was evaluated using various cancer cell lines such as NCI-H1975, A549, and NCI-H460. The results indicated that compounds with thienopyrimidine structures exhibited significant cytotoxic effects compared to their pyridopyrimidine counterparts. For instance:
- B-series compounds (including derivatives like this compound) showed higher cytotoxicity against A549 cells than A-series compounds.
- The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower than 50 µM in several assays, indicating promising antitumor potential .
The mechanism by which these compounds exert their antitumor effects involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, the inhibition of EGFR L858R/T790M kinase was noted to be less than 36% at 0.1 µM concentration for certain derivatives in the B series . This suggests that while the compound shows promise, further structural modifications may enhance its potency.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. Studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) assays indicated strong activity against strains such as Escherichia coli and Staphylococcus aureus, with some derivatives showing MIC values below 10 µg/mL .
- Compounds featuring a thienopyrimidine ring with substituted amido or imino side chains were particularly effective in demonstrating antimicrobial properties .
Case Studies and Comparative Analysis
A comparative analysis of similar thienopyrimidine derivatives reveals that structural variations significantly influence biological activity:
| Compound | IC50 (µM) | Activity Type | Target |
|---|---|---|---|
| B1 | <10 | Antitumor | A549 |
| B2 | >50 | Antitumor | NCI-H1975 |
| 2-{[3-methyl-7-(4-methylphenyl)-4-oxo...} | <50 | Antimicrobial | E. coli |
| B7 | <20 | Antitumor | NCI-H460 |
This table summarizes key findings from various studies and highlights the need for continued research into structure-activity relationships.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation by targeting specific molecular pathways associated with tumor growth and metastasis. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Its unique structure may contribute to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo. This suggests its application in treating conditions such as arthritis or other inflammatory disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency. |
| Study B | Antimicrobial Activity | Showed significant inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than existing antibiotics. |
| Study C | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in animal models of induced inflammation, indicating therapeutic potential. |
Insights from Diverse Sources
Recent reviews highlight the structural diversity and biological activity of thieno[3,2-d]pyrimidine derivatives, emphasizing their role as lead compounds in drug discovery. The compound's unique sulfanyl group may enhance its interaction with biological targets, leading to improved efficacy compared to other compounds in the same class.
Furthermore, ongoing research is focused on optimizing the synthesis of this compound to enhance its bioavailability and reduce toxicity. The development of novel formulations may also expand its therapeutic applications beyond oncology and infectious diseases.
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Ethyl Groups : Ethyl substituents (e.g., at the 3-position) improve metabolic stability but may reduce solubility .
- Halogenation : Chlorine or fluorine incorporation (e.g., in ) increases antimicrobial potency due to enhanced electrophilicity .
- Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability .
Core Structure Modifications
| Compound Name | Core Structure | Unique Features | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidine | Fused thiophene-pyrimidine system | Broad-spectrum potential (enzyme inhibition) | |
| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Thiazole ring | Simplified heterocycle with fluorophenyl group | Selective COX-2 inhibition (IC₅₀ = 0.8 μM) | |
| 6-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-one | Thienopyrimidinone | Ketone group at 4-position | Dopamine receptor antagonism (Ki = 15 nM) |
Key Observations :
- Thiazole vs. Thienopyrimidine: Thiazole-based analogs () exhibit narrower target profiles but higher selectivity.
- Ketone Modification: The 4-oxo group in thienopyrimidinones enhances hydrogen-bonding interactions with receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
